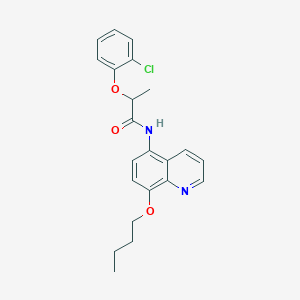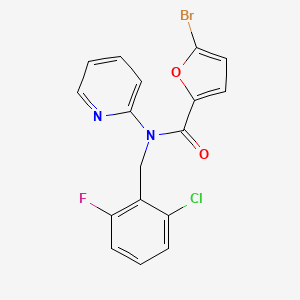![molecular formula C20H21ClN2O2S B11318905 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318905.png)
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]-1-benzothiophen-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]-1-benzothiophen-2-carboxamid beinhaltet typischerweise mehrere Schritte, darunter die Bildung des Benzothiophen-Kerns, die Einführung der Chlorgruppe und die Anbindung der Dimethylamino- und Methoxyphenylgruppen. Häufige Synthesewege können Folgendes umfassen:
Bildung des Benzothiophen-Kerns: Dies kann durch Cyclisierungsreaktionen mit Thiophenderivaten erreicht werden.
Einführung der Chlorgruppe: Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid (SOCl₂) oder Phosphorpentachlorid (PCl₅).
Anbindung der Dimethylamino- und Methoxyphenylgruppen: Dieser Schritt kann nukleophile Substitutionsreaktionen mit geeigneten Aminen und Phenolen beinhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]-1-benzothiophen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den beteiligten funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)
Substitution: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-Chlor-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]-1-benzothiophen-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seiner potenziellen biologischen Aktivität, einschließlich Interaktionen mit Enzymen und Rezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, wie entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]-1-benzothiophen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-N,N-Dimethylethylamin: Eine einfachere Verbindung mit ähnlichen funktionellen Gruppen.
N-(2-Chlorethyl)dimethylamin: Eine weitere verwandte Verbindung mit einer ähnlichen Struktur.
Einzigartigkeit
3-Chlor-N-[2-(Dimethylamino)-2-(4-Methoxyphenyl)ethyl]-1-benzothiophen-2-carboxamid ist aufgrund seiner Kombination aus funktionellen Gruppen und des Benzothiophen-Kerns einzigartig. Diese einzigartige Struktur kann spezifische Eigenschaften und Aktivitäten verleihen, die in einfacheren oder strukturell unterschiedlichen Verbindungen nicht vorhanden sind.
Eigenschaften
Molekularformel |
C20H21ClN2O2S |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2O2S/c1-23(2)16(13-8-10-14(25-3)11-9-13)12-22-20(24)19-18(21)15-6-4-5-7-17(15)26-19/h4-11,16H,12H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
KRDYRHBDESWBSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318822.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11318823.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318827.png)
![4-Ethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318834.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11318851.png)
![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318858.png)
![2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318860.png)
![N-Ethyl-4-methyl-6-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-2-amine](/img/structure/B11318863.png)
![N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11318870.png)
![1-(3-acetylphenyl)-4-[(2-chlorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318878.png)
![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318892.png)

![N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11318909.png)
